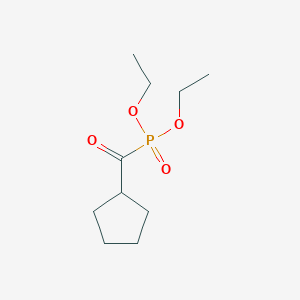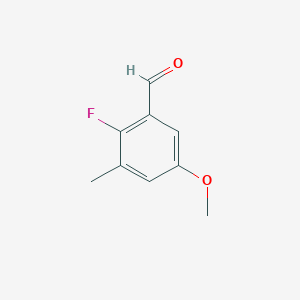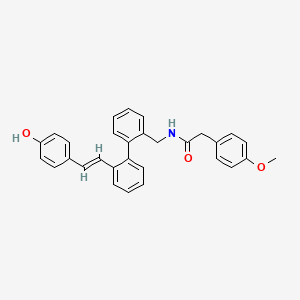![molecular formula C15H14N2 B14760149 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine CAS No. 252-73-3](/img/structure/B14760149.png)
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine, also known as Troger’s Base, is a chiral, bicyclic organic compound with the molecular formula C17H18N2. It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a rigid, bridged ring system. This compound is notable for its applications in various fields of chemistry due to its stability and chiral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine can be synthesized from aniline and paraformaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the bridged ring system. The reaction proceeds through a series of condensation steps, ultimately yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis from aniline and paraformaldehyde can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can react with electrophiles such as N-bromosuccinimide (NBS) or iodine monochloride (ICl) to form brominated or iodinated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Iodine Monochloride (ICl): Used for iodination reactions.
Acid Catalysts: Such as hydrochloric acid, used in the initial synthesis.
Major Products Formed
2-Bromo-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Formed through bromination.
2-Iodo-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Formed through iodination.
Applications De Recherche Scientifique
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe due to its chiral properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism by which 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine exerts its effects is primarily through its interaction with various molecular targets. The rigid, chiral structure of the compound allows it to bind selectively to specific sites, influencing chemical reactions and biological processes. The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine is unique due to its rigid, bridged ring structure and chiral properties. Similar compounds include:
2,8-Dimethoxy-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Differing by the presence of methoxy groups.
6,12-Diphenyldibenzo[b,f][1,5]diazocine: Featuring phenyl groups instead of methyl groups.
2,8-Dinitro-6,12-Diphenyldibenzo[b,f][1,5]diazocine: Containing nitro groups.
These compounds share the core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Propriétés
Numéro CAS |
252-73-3 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C15H14N2/c1-3-7-14-12(5-1)9-16-11-17(14)10-13-6-2-4-8-15(13)16/h1-8H,9-11H2 |
Clé InChI |
KSIARGPACPDPRD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N3CC4=CC=CC=C4N1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



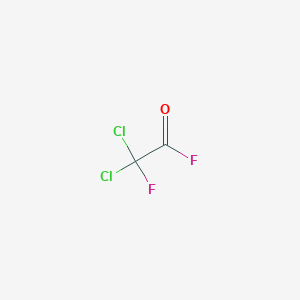

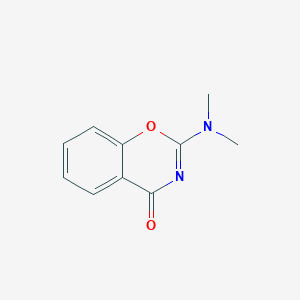

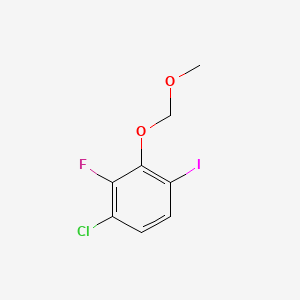
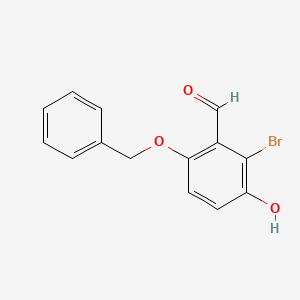

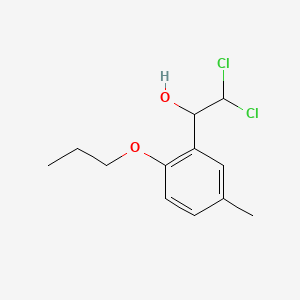
![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)
![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
